molecular formula C15H17NO5 B6662216 1-[2-(1,3-Benzodioxol-5-yl)acetyl]piperidine-2-carboxylic acid

1-[2-(1,3-Benzodioxol-5-yl)acetyl]piperidine-2-carboxylic acid

Cat. No.: B6662216
M. Wt: 291.30 g/mol
InChI Key: IREWMEQXJUFADZ-UHFFFAOYSA-N
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Description

1-[2-(1,3-Benzodioxol-5-yl)acetyl]piperidine-2-carboxylic acid is an organic compound that features a piperidine ring substituted with a benzodioxole moiety and an acetyl group

Preparation Methods

The synthesis of 1-[2-(1,3-Benzodioxol-5-yl)acetyl]piperidine-2-carboxylic acid typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde.

    Acetylation: The benzodioxole moiety is then acetylated using acetyl chloride in the presence of a base such as pyridine.

    Piperidine Ring Formation: The acetylated benzodioxole is reacted with piperidine under suitable conditions to form the desired product.

Industrial production methods may involve optimization of these steps to increase yield and purity, including the use of catalysts and controlled reaction environments.

Chemical Reactions Analysis

1-[2-(1,3-Benzodioxol-5-yl)acetyl]piperidine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the benzodioxole moiety, depending on the reagents and conditions used.

Common reagents include acids, bases, and various organic solvents, with reaction conditions tailored to achieve the desired transformations. Major products formed from these reactions include derivatives with modified functional groups, which can be further utilized in various applications.

Scientific Research Applications

1-[2-(1,3-Benzodioxol-5-yl)acetyl]piperidine-2-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as enzymes and receptors.

    Biological Studies: It is used in research to understand its effects on cellular processes and its potential as a therapeutic agent.

    Industrial Applications: The compound’s unique structure makes it a candidate for the development of new materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 1-[2-(1,3-Benzodioxol-5-yl)acetyl]piperidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole moiety can interact with hydrophobic pockets, while the piperidine ring can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

1-[2-(1,3-Benzodioxol-5-yl)acetyl]piperidine-2-carboxylic acid can be compared with other similar compounds, such as:

    1-[2-(1,3-Benzodioxol-5-yl)ethyl]piperidine-2-carboxylic acid: This compound has an ethyl group instead of an acetyl group, which may affect its reactivity and biological activity.

    1-[2-(1,3-Benzodioxol-5-yl)methyl]piperidine-2-carboxylic acid: The presence of a methyl group can influence the compound’s solubility and interaction with molecular targets.

The uniqueness of this compound lies in its specific substitution pattern, which can lead to distinct chemical and biological properties.

Properties

IUPAC Name

1-[2-(1,3-benzodioxol-5-yl)acetyl]piperidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO5/c17-14(16-6-2-1-3-11(16)15(18)19)8-10-4-5-12-13(7-10)21-9-20-12/h4-5,7,11H,1-3,6,8-9H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IREWMEQXJUFADZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)C(=O)O)C(=O)CC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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